molecular formula C25H22N2O4 B15099463 2-Methyl-3-{[4-benzylpiperazinyl]carbonyl}naphtho[2,3-b]furan-4,9-dione

2-Methyl-3-{[4-benzylpiperazinyl]carbonyl}naphtho[2,3-b]furan-4,9-dione

Cat. No.: B15099463
M. Wt: 414.5 g/mol
InChI Key: BXIZAWWMGFCWBL-UHFFFAOYSA-N
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Description

2-Methyl-3-{[4-benzylpiperazinyl]carbonyl}naphtho[2,3-b]furan-4,9-dione is a complex organic compound that belongs to the class of naphthoquinones. This compound is characterized by its unique structural motif, which includes a naphtho[2,3-b]furan-4,9-dione core, a methyl group at position 2, and a benzylpiperazinyl carbonyl group at position 3. Naphthoquinones are known for their diverse biological activities and have been widely studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of naphtho[2,3-b]furan-4,9-diones can be achieved through various methods. One efficient method involves the palladium-catalyzed reverse hydrogenolysis of 2-hydroxy-1,4-naphthoquinones with olefins. This reaction is catalyzed by commercially available palladium on carbon (Pd/C) and does not require oxidants or hydrogen acceptors, making it an environmentally friendly approach . Another method involves a visible-light-mediated [3+2] cycloaddition reaction, which provides excellent regioselectivity and functional group tolerance .

Industrial Production Methods

Industrial production of naphtho[2,3-b]furan-4,9-diones typically involves large-scale synthesis using the aforementioned methods. The use of palladium-catalyzed reactions and visible-light-mediated cycloaddition reactions allows for the efficient and scalable production of these compounds under environmentally friendly conditions.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-{[4-benzylpiperazinyl]carbonyl}naphtho[2,3-b]furan-4,9-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.

    Substitution: The compound can undergo nucleophilic substitution reactions at the carbonyl and quinone positions.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, visible light, and various nucleophiles and oxidizing agents. The reaction conditions are typically mild, with reactions being carried out at room temperature or under mild heating.

Major Products

The major products formed from these reactions include various substituted naphthoquinones, hydroquinones, and other functionalized derivatives.

Scientific Research Applications

2-Methyl-3-{[4-benzylpiperazinyl]carbonyl}naphtho[2,3-b]furan-4,9-dione has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Methyl-3-{[4-benzylpiperazinyl]carbonyl}naphtho[2,3-b]furan-4,9-dione involves its interaction with various molecular targets and pathways. The compound’s quinone moiety can undergo redox cycling, generating reactive oxygen species (ROS) that can induce cell death in cancer cells. Additionally, the benzylpiperazinyl group may interact with specific receptors or enzymes, modulating their activity and contributing to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other naphthoquinones and their derivatives, such as:

  • 2-Hydroxy-1,4-naphthoquinone
  • 2-Methyl-1,4-naphthoquinone
  • 3-{[4-Benzylpiperazinyl]carbonyl}naphtho[2,3-b]furan-4,9-dione

Uniqueness

2-Methyl-3-{[4-benzylpiperazinyl]carbonyl}naphtho[2,3-b]furan-4,9-dione is unique due to its specific structural features, including the presence of both a naphtho[2,3-b]furan-4,9-dione core and a benzylpiperazinyl carbonyl group. These structural elements contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C25H22N2O4

Molecular Weight

414.5 g/mol

IUPAC Name

3-(4-benzylpiperazine-1-carbonyl)-2-methylbenzo[f][1]benzofuran-4,9-dione

InChI

InChI=1S/C25H22N2O4/c1-16-20(21-22(28)18-9-5-6-10-19(18)23(29)24(21)31-16)25(30)27-13-11-26(12-14-27)15-17-7-3-2-4-8-17/h2-10H,11-15H2,1H3

InChI Key

BXIZAWWMGFCWBL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(O1)C(=O)C3=CC=CC=C3C2=O)C(=O)N4CCN(CC4)CC5=CC=CC=C5

Origin of Product

United States

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